![molecular formula C20H20Cl2N2O2 B2778919 3,4-dichloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955663-95-3](/img/structure/B2778919.png)
3,4-dichloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Description
3,4-dichloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as compound 1, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthetic Routes and Chemical Reactions
Development of Manufacturing Routes : The development of efficient manufacturing routes to related compounds involves intricate synthesis processes, starting with the dichlorination of isoquinoline and proceeding through multiple steps to achieve the desired compound. Such methods demonstrate the complexity and the synthetic challenge posed by these molecules (Walker et al., 2010).
Convenient Synthesis Techniques : The synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives via isocyanide-based, three-component reactions showcases a versatile approach to constructing structurally similar compounds, highlighting the synthetic adaptability of this chemical framework (Schuster, Lázár, & Fülöp, 2010).
Photocyclisation Techniques : The application of photocyclisation techniques to synthesize benzo[a]quinolizines related to the compound of interest illustrates the potential for generating complex heterocyclic structures, useful in various research and development areas (Ninomiya et al., 1984).
Potential Biological Activities
Analgesic, Anthelmintic, and Insecticidal Activity : Some derivatives have shown promising results in analgesic tests and possess anthelmintic and insecticidal activities, suggesting a potential area of application in developing new therapeutic agents and pesticides (Mikhailovskii et al., 2018).
Fluorescent Labeling of Oligodeoxyribonucleotides : The synthesis and application of fluorescently labeled compounds related to the chemical structure for labeling oligodeoxyribonucleotides highlight its utility in biochemical and molecular biology research, providing tools for studying nucleic acid dynamics and interactions (Singh et al., 2007).
properties
IUPAC Name |
3,4-dichloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-12(2)20(26)24-8-7-13-3-5-16(9-15(13)11-24)23-19(25)14-4-6-17(21)18(22)10-14/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVHTZMCLZNESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
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